molecular formula C15H13ClO2 B5779561 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone CAS No. 61548-21-8

2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone

Cat. No.: B5779561
CAS No.: 61548-21-8
M. Wt: 260.71 g/mol
InChI Key: SPSYWSHMNXKMQR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone typically involves the reaction of 4-chlorophenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbonyl carbon of 4-methylbenzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of advanced catalysts and controlled reaction environments to minimize side reactions and enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

    Oxidation: Formation of 4-chlorophenoxyacetic acid and 4-methylbenzoic acid.

    Reduction: Formation of 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    4-Methylphenyl 2-(4-chlorophenoxy)acetate: Another structurally related compound with an ester functional group.

Uniqueness: 2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)15(17)10-18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSYWSHMNXKMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355575
Record name 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61548-21-8
Record name 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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